molecular formula C21H18N4O2S B2561988 1-(Furan-2-carbonyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine CAS No. 503432-67-5

1-(Furan-2-carbonyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine

Cat. No.: B2561988
CAS No.: 503432-67-5
M. Wt: 390.46
InChI Key: KNHSTZQVQKIQHZ-UHFFFAOYSA-N
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Description

The compound “1-(Furan-2-carbonyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine” is a complex organic molecule that contains several interesting functional groups. These include a furan ring, a phenyl ring, a thieno[2,3-d]pyrimidin ring, and a piperazine ring . Each of these functional groups can contribute to the compound’s physical and chemical properties, as well as its potential biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (furan, phenyl, and thieno[2,3-d]pyrimidin) suggests that the compound may have a planar structure, while the piperazine ring could introduce some three-dimensionality . The exact structure would need to be confirmed through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the carbonyl group could undergo nucleophilic addition reactions, while the aromatic rings could participate in electrophilic aromatic substitution reactions . The piperazine ring could also be involved in reactions with acids or bases .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings could contribute to its stability and rigidity, while the piperazine ring could influence its solubility and reactivity .

Scientific Research Applications

Antipsychotic and Antidepressant Potential

A significant aspect of research on compounds related to 1-(Furan-2-carbonyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine is their evaluation as potential antipsychotic and antidepressant agents. Studies have synthesized and evaluated various derivatives for their affinity towards dopamine and serotonin receptors, indicating their potential as neuroleptic drugs (Raviña et al., 2000). These compounds' potency and selectivity towards these receptors suggest their potential efficacy in treating psychiatric disorders.

Antimicrobial Activity

Another line of research explores the antimicrobial properties of these compounds. For example, derivatives of this compound have been synthesized and shown to possess moderate antibacterial activities against a range of Gram-positive and Gram-negative bacteria, showcasing their potential as antimicrobial agents (Abdel Hamid, 2019).

Anticancer Activity

The anticancer potential of these compounds is also a significant area of research. Studies involving heteroleptic platinum(II) dithiocarbamates, incorporating this compound, have demonstrated their ability to bind to DNA and exhibit in vitro anticancer activity against various cancer cell lines. This indicates their potential as chemotherapeutic agents (Amir et al., 2016).

Agrochemical Research

The fungicidal and herbicidal activities of furan/thiophene and piperazine-containing compounds related to this compound have been investigated. Some derivatives have shown significant in vitro and in vivo fungicidal activity against plant fungi, suggesting their potential as agrochemicals (Wang et al., 2015).

Future Directions

The study of this compound could provide valuable insights into the properties and potential applications of similar molecules. Future research could focus on exploring its synthesis, characterizing its physical and chemical properties, and investigating its biological activity .

Properties

IUPAC Name

furan-2-yl-[4-(6-phenylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c26-21(17-7-4-12-27-17)25-10-8-24(9-11-25)19-16-13-18(15-5-2-1-3-6-15)28-20(16)23-14-22-19/h1-7,12-14H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHSTZQVQKIQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C3C=C(SC3=NC=N2)C4=CC=CC=C4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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